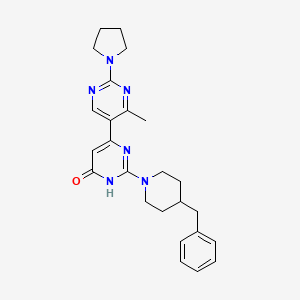![molecular formula C19H20N2O3S B11190360 4-benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11190360.png)
4-benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P163-0892 is a highly effective and specific antifungal compound that targets Cryptococcus species. It demonstrates moderate capability to penetrate the blood-brain barrier and has shown significant antifungal activity both in vitro and in vivo .
Preparation Methods
The synthetic routes and reaction conditions for P163-0892 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that it may still be in the research and development phase.
Chemical Reactions Analysis
P163-0892 undergoes various chemical reactions, primarily focusing on its antifungal activity. It has shown antifungal efficacy at concentrations ranging from 0-32 μg/mL over 48 hours, achieving minimum inhibitory concentrations (MICs) of 0.25 μg/mL and 0.5 μg/mL against Cryptococcus neoformans and Cryptococcus gattii, respectively . The compound has good aqueous solubility and is devoid of cytotoxic and significant cardiotoxic effects .
Scientific Research Applications
P163-0892 has several scientific research applications, particularly in the field of antifungal research. It has been shown to have potent in vitro and in vivo antifungal activity against Cryptococcus species, making it a promising candidate for further investigation as a novel anti-Cryptococcus agent . The compound has also demonstrated synergism with fluconazole in vitro, suggesting potential combination therapies . Additionally, P163-0892 has been used in pharmacokinetic studies to assess its bioavailability and distribution in animal models .
Mechanism of Action
The mechanism of action of P163-0892 involves its selective antifungal activity against Cryptococcus species. The compound is predicted to show medium blood-brain barrier penetration, which enhances its efficacy in treating central nervous system infections caused by Cryptococcus . The specific molecular targets and pathways involved in its antifungal activity are not explicitly detailed in the available literature.
Comparison with Similar Compounds
P163-0892 is unique in its potent and selective antifungal activity against Cryptococcus species. Similar compounds include other antifungal agents that target Cryptococcus, such as fluconazole and amphotericin B. P163-0892 stands out due to its moderate blood-brain barrier penetration and lack of cytotoxicity and cardiotoxicity .
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-benzyl-N-butyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-10-20-18(23)15-16(22)17-14(9-11-25-17)21(19(15)24)12-13-7-5-4-6-8-13/h4-9,11,22H,2-3,10,12H2,1H3,(H,20,23) |
InChI Key |
HURDGGGKSYBXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11190277.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B11190290.png)
![6-(4-methoxyphenyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190300.png)
![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide](/img/structure/B11190309.png)
![9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenyl-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one](/img/structure/B11190312.png)
![2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11190319.png)

![N-(2,4-difluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190331.png)
![N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide](/img/structure/B11190333.png)
![Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B11190345.png)
![5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11190350.png)
![5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate](/img/structure/B11190354.png)
![2-ethoxy-1-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B11190365.png)

